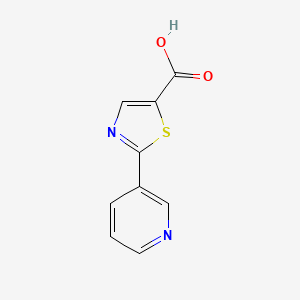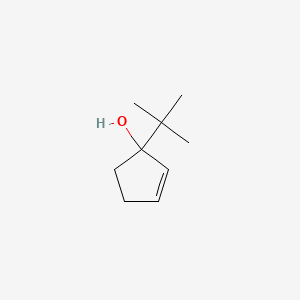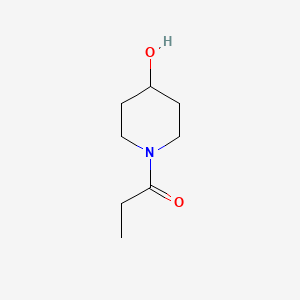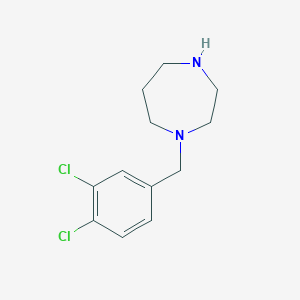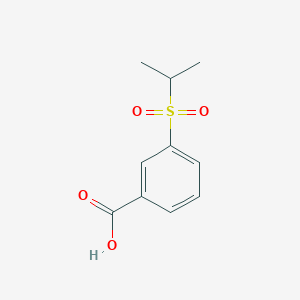
3-(Isopropylsulfonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Isopropylsulfonyl)benzoic acid is an organic compound with the molecular formula C10H12O4S and a molecular weight of 228.27 . It is used in various chemical reactions .
Synthesis Analysis
The synthesis of 3-(Isopropylsulfonyl)benzoic acid involves several steps. One method involves the reaction with sodium hydroxide and potassium permanganate at 90°C for 6 hours . Another method involves the reaction with thionyl chloride in tetrahydrofuran .Molecular Structure Analysis
The molecular structure of 3-(Isopropylsulfonyl)benzoic acid consists of a benzoic acid core with an isopropylsulfonyl group attached to the third carbon of the benzene ring .Chemical Reactions Analysis
3-(Isopropylsulfonyl)benzoic acid can undergo various chemical reactions. For instance, it can react with sodium hydroxide and potassium permanganate in water at 90°C for 6 hours . It can also react with thionyl chloride in tetrahydrofuran .Physical And Chemical Properties Analysis
3-(Isopropylsulfonyl)benzoic acid is a white solid . It has a molecular weight of 228.27 . More detailed physical and chemical properties were not found in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
- Field : Materials Science
- Application : Benzoic acid derivatives are used as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .
- Method : The inhibition efficiency of benzoic acid and its derivatives was evaluated using weight loss (WL), open circuit potential (OCP), potentiodynamic polarization method, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) analysis .
- Results : The results showed that the inhibition efficiency of these inhibitors increased with the increase in concentration. The order of inhibition efficiency was 3,4-dihydroxybenzoic acid > para-hydroxybenzoic acid > benzoic acid .
Dietary Supplementation
- Field : Animal Science and Biotechnology
- Application : Benzoic acid and essential oils (BAO) are used to mitigate intestinal impairment during the weaning process in piglets .
- Method : Piglets were pre-supplemented with BAO for 14 days, followed by a challenge with LPS or saline to collect blood and intestinal samples .
- Results : BAO supplementation led to significant improvements in piglets’ final weight, average daily gain, and feed intake/body gain ratio. It also positively influenced the composition of intestinal microbiota, mitigated oxidative disturbances and inflammatory responses induced by acute LPS challenge .
Corrosion Inhibitors
- Field : Materials Science
- Application : Benzoic acid derivatives are used as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .
- Method : The inhibition efficiency of benzoic acid and its derivatives was evaluated using weight loss (WL), open circuit potential (OCP), potentiodynamic polarization method, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) analysis .
- Results : The results showed that the inhibition efficiency of these inhibitors increased with the increase in concentration .
Double Decarboxylative Coupling Reactions
- Field : Organic Chemistry
- Application : The double decarboxylative coupling reaction between two (similar or different) molecules of carboxylic acids is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .
- Method : This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .
- Results : This method can be considered as an environmentally benign alternative to traditional coupling reactions which mainly rely on the use of toxic organic halides or organometallic reagents .
Synthesis of Covalent Organic Frameworks (COFs)
- Field : Materials Chemistry
- Application : Benzoic acid derivatives are used in the synthesis of covalent organic frameworks (COFs), a new class of porous materials .
- Method : The COFs are synthesized through a condensation reaction of benzoic acid derivatives .
- Results : The resulting COFs are colloidally stable, as confirmed by Fourier-transform infrared spectroscopy (FTIR) and powder X-ray diffraction (PXRD) .
Corrosion Inhibitors
- Field : Materials Science
- Application : Benzoic acid derivatives are used as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .
- Method : The inhibition efficiency of benzoic acid and its derivatives was evaluated using weight loss (WL), open circuit potential (OCP), potentiodynamic polarization method, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) analysis .
- Results : The results showed that the inhibition efficiency of these inhibitors increased with the increase in concentration .
Double Decarboxylative Coupling Reactions
- Field : Organic Chemistry
- Application : The double decarboxylative coupling reaction between two (similar or different) molecules of carboxylic acids is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .
- Method : This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .
- Results : This method can be considered as an environmentally benign alternative to traditional coupling reactions which mainly rely on the use of toxic organic halides or organometallic reagents .
Synthesis of Covalent Organic Frameworks (COFs)
- Field : Materials Chemistry
- Application : Benzoic acid derivatives are used in the synthesis of covalent organic frameworks (COFs), a new class of porous materials .
- Method : The COFs are synthesized through a condensation reaction of benzoic acid derivatives .
- Results : The resulting COFs are colloidally stable, as confirmed by Fourier-transform infrared spectroscopy (FTIR) and powder X-ray diffraction (PXRD) .
Eigenschaften
IUPAC Name |
3-propan-2-ylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-7(2)15(13,14)9-5-3-4-8(6-9)10(11)12/h3-7H,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZWBJNMCIHLLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Isopropylsulfonyl)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


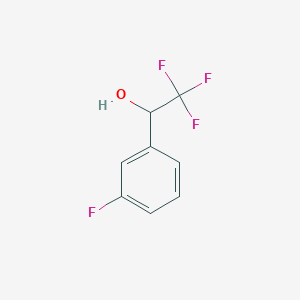
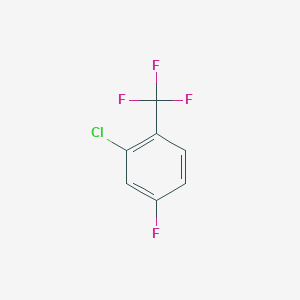
![Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate](/img/structure/B1371429.png)
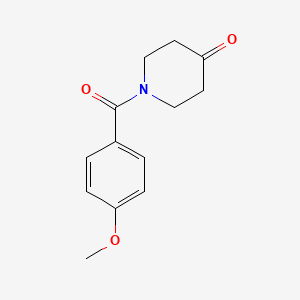
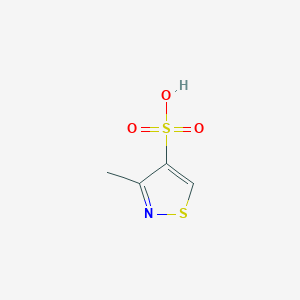

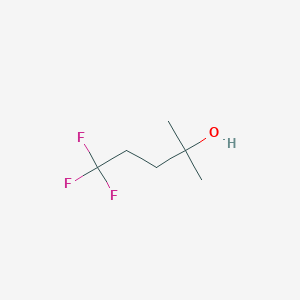
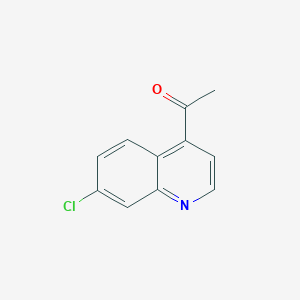
![Hexahydro-1h,3h-pyrido[1,2-c][1,3]oxazine](/img/structure/B1371440.png)
